ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate is a synthetic organic compound with the molecular formula C15H12N4O5 It is known for its unique structure, which includes a benzoxadiazole ring, a nitro group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitroaniline, under acidic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its benzoxadiazole moiety, which exhibits strong fluorescence.
Biology: Employed in the study of biological membranes and protein interactions, as the compound can be used to label proteins and lipids.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials with specific optical properties, such as light-emitting diodes (LEDs) and sensors.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate involves its interaction with molecular targets through its nitro and benzoxadiazole groups. The compound can bind to specific proteins or lipids, altering their function or structure. The fluorescence properties of the benzoxadiazole ring allow for the visualization of these interactions in real-time, providing valuable insights into biological processes.
Comparison with Similar Compounds
Ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-nitrobenzoate: Lacks the benzoxadiazole ring, resulting in different chemical and physical properties.
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
NBD derivatives: Compounds containing the nitrobenzoxadiazole (NBD) moiety, used as fluorescent probes in various applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-12-8-7-11-13(18-24-17-11)14(12)19(21)22/h3-8,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJZXRDKVBJJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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